Myt1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

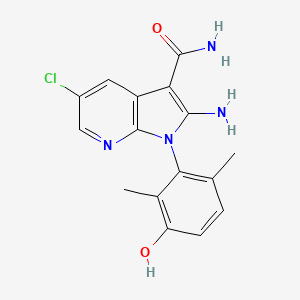

Molecular Formula |

C16H15ClN4O2 |

|---|---|

Molecular Weight |

330.77 g/mol |

IUPAC Name |

2-amino-5-chloro-1-(3-hydroxy-2,6-dimethylphenyl)pyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C16H15ClN4O2/c1-7-3-4-11(22)8(2)13(7)21-14(18)12(15(19)23)10-5-9(17)6-20-16(10)21/h3-6,22H,18H2,1-2H3,(H2,19,23) |

InChI Key |

QDLIHXNMTGWVGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=C2N=CC(=C3)Cl)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Myt1-IN-1: A Technical Guide to its Mechanism of Action in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, thereby ensuring genomic integrity. Myt1 kinase is a critical negative regulator of the G2/M transition, acting as a gatekeeper for mitotic entry. Its inhibition presents a promising therapeutic strategy to selectively induce cell death in cancer cells, which often harbor DNA damage and are reliant on the G2/M checkpoint for survival. This technical guide provides an in-depth overview of the mechanism of action of Myt1-IN-1, a potent Myt1 inhibitor, in cell cycle regulation. We will delve into the core signaling pathways, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and provide visual representations of the underlying molecular interactions.

Introduction to Myt1 Kinase

Myt1, or Membrane-Associated Tyrosine- and Threonine-specific cdc2-inhibitory kinase, is a member of the Wee1 family of protein kinases.[1] Unlike Wee1, which is primarily localized to the nucleus, Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus.[1] Its primary function is to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry.[2] Myt1 accomplishes this by phosphorylating CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3][4] This dual phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby arresting the cell in the G2 phase of the cell cycle.[3][4] In cancer cells, which often exhibit a defective G1 checkpoint and increased replication stress, the G2/M checkpoint, and therefore Myt1 activity, becomes critical for survival.[2]

This compound: A Potent Inhibitor of Myt1 Kinase

This compound is a potent small molecule inhibitor of Myt1 kinase.[5] Its high potency makes it a valuable tool for studying the cellular functions of Myt1 and a promising candidate for therapeutic development.

Quantitative Data

The inhibitory activity of this compound and other relevant Myt1 inhibitors is summarized in the table below. This data is crucial for comparing the potency and selectivity of different compounds.

| Compound | Target(s) | IC50 (nM) | Reference |

| This compound | Myt1 | <10 | [5] |

| Myt1-IN-2 | Myt1 | <10 | MedchemExpress |

| Lunresertib (RP-6306) | Myt1 | 2 | [6] |

| PD0166285 | Wee1/Myt1 | 72 (for Myt1) | [6] |

| Adavosertib (MK-1775) | Wee1 | - | [7] |

Mechanism of Action of this compound in Cell Cycle Regulation

The primary mechanism of action of this compound is the direct inhibition of Myt1 kinase activity. This leads to a cascade of events that ultimately forces cancer cells with DNA damage to prematurely enter mitosis, a lethal event known as mitotic catastrophe.

Signaling Pathway

The signaling pathway illustrating the role of Myt1 and the effect of this compound is depicted below.

In the presence of DNA damage, the G2/M checkpoint is activated, leading to the activation of Myt1 kinase. Myt1 then phosphorylates and inactivates the CDK1/Cyclin B complex, halting the cell cycle in G2 to allow for DNA repair. This compound directly inhibits Myt1, preventing the inhibitory phosphorylation of CDK1. This leads to the premature activation of the CDK1/Cyclin B complex and forces the cell to enter mitosis despite the presence of unresolved DNA damage, resulting in mitotic catastrophe and subsequent cell death.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Myt1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of Myt1 kinase.

Objective: To determine the IC50 value of this compound for Myt1 kinase.

Materials:

-

Recombinant human Myt1 kinase (e.g., from Reaction Biology)[8]

-

Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[8]

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

[γ-³³P]ATP

-

This compound at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Myt1 kinase, kinase buffer, and the chosen substrate.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay for Premature Mitotic Entry

This assay assesses the ability of this compound to override the G2/M checkpoint and force cells into mitosis.

Objective: To quantify the percentage of cells prematurely entering mitosis upon treatment with this compound.

Materials:

-

Cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

This compound

-

DNA-damaging agent (e.g., etoposide or doxorubicin) to induce G2 arrest

-

Fixative (e.g., 70% ethanol)

-

Primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10))

-

Fluorescently labeled secondary antibody

-

DNA stain (e.g., DAPI or Hoechst)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates).

-

Treat cells with a DNA-damaging agent to synchronize them in the G2 phase.

-

Following synchronization, treat the cells with this compound at various concentrations for a defined period (e.g., 1-4 hours).

-

Fix the cells with 70% ethanol.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with the primary antibody against phospho-Histone H3 (Ser10).

-

Incubate with the fluorescently labeled secondary antibody and the DNA stain.

-

Analyze the cells using fluorescence microscopy or flow cytometry to determine the percentage of mitotic cells (phospho-Histone H3 positive).

Western Blot Analysis of CDK1 Phosphorylation

This method is used to directly observe the molecular effect of this compound on its primary target's substrate, CDK1.

Objective: To detect changes in the phosphorylation status of CDK1 at Thr14 and Tyr15 following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibodies against phospho-CDK1 (Thr14), phospho-CDK1 (Tyr15), and total CDK1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against p-CDK1 (Thr14), p-CDK1 (Tyr15), and total CDK1.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels of CDK1.

Conclusion and Future Directions

This compound is a potent and valuable tool for investigating the role of Myt1 in cell cycle control. Its ability to induce mitotic catastrophe in cancer cells highlights the therapeutic potential of targeting the G2/M checkpoint. Future research should focus on the in vivo efficacy and safety profile of this compound and other Myt1 inhibitors, both as monotherapies and in combination with other anti-cancer agents. The detailed protocols and mechanistic insights provided in this guide will aid researchers in further exploring the therapeutic utility of Myt1 inhibition in oncology. The development of highly selective Myt1 inhibitors like this compound is a critical step towards more effective and personalized cancer treatments.[9]

References

- 1. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. A fluorescence anisotropy-based Myt1 kinase binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. reparerx.com [reparerx.com]

- 8. proqinase.com [proqinase.com]

- 9. aacrjournals.org [aacrjournals.org]

Myt1-IN-1: A Selective Inhibitor of PKMYT1 for Cancer Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a critical negative regulator of the cell cycle, primarily functioning to inhibit Cyclin-Dependent Kinase 1 (CDK1). This inhibition prevents premature entry into mitosis, allowing for the completion of DNA replication and repair, thereby safeguarding genomic integrity. In numerous cancers, the dysregulation of the G2/M checkpoint, often involving PKMYT1, is a key mechanism for uncontrolled proliferation and resistance to therapy. Myt1-IN-1 has emerged as a potent and selective small molecule inhibitor of PKMYT1, offering a valuable tool for investigating the therapeutic potential of targeting this kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Introduction to PKMYT1 and its Role in the Cell Cycle

PKMYT1 is a member of the WEE1 family of protein kinases.[1] Unlike WEE1, which is primarily localized to the nucleus, PKMYT1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus.[1] Both kinases act as crucial gatekeepers of the G2/M transition by phosphorylating CDK1 at two inhibitory sites: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[2][3] This dual phosphorylation maintains the CDK1/Cyclin B1 complex in an inactive state, preventing the cell from entering mitosis.[2][4] Once DNA replication is complete and any damage is repaired, the phosphatase CDC25C removes these inhibitory phosphates, leading to CDK1 activation and mitotic entry.[4] In many cancer cells with a defective G1 checkpoint, reliance on the G2/M checkpoint for DNA repair is heightened, making PKMYT1 an attractive therapeutic target.[5] Inhibition of PKMYT1 can force cancer cells with DNA damage to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[5]

This compound: A Selective PKMYT1 Inhibitor

This compound is a small molecule compound identified as a potent inhibitor of PKMYT1. Its selectivity for PKMYT1 over other kinases, including the closely related WEE1, makes it a valuable tool for dissecting the specific roles of PKMYT1 in cell cycle control and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related, well-characterized PKMYT1 inhibitor, RP-6306, for comparative purposes.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | PKMYT1 | Biochemical Assay | 8.8 | MedChemExpress |

| RP-6306 | PKMYT1 | Biochemical Assay | 14 | MedChemExpress |

| RP-6306 | WEE1 | Biochemical Assay | 4100 | [6] |

Table 1: Biochemical Inhibitory Activity

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| This compound | HCC1569 (Breast Cancer) | Proliferation Assay | 42 | MedChemExpress |

| RP-6306 | OVCAR3 (Ovarian Cancer) | Cell Viability | Not specified | [7] |

| RP-6306 | HCC1569 (Breast Cancer) | Cell Viability | Not specified | [7] |

Table 2: Cellular Activity

Signaling Pathways and Mechanisms of Action

The PKMYT1 Signaling Pathway

PKMYT1 acts as a critical brake in the cell cycle, preventing premature entry into mitosis. Its primary substrate is CDK1. The activity of PKMYT1 itself is regulated by upstream kinases, ensuring tight control of the G2/M transition.

Caption: The PKMYT1 signaling pathway at the G2/M checkpoint.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of PKMYT1. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of CDK1. This leads to an accumulation of active CDK1/Cyclin B complexes, forcing cells to bypass the G2/M checkpoint and enter mitosis, potentially with unrepaired DNA damage, leading to mitotic catastrophe and cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and other PKMYT1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

Caption: ADP-Glo™ kinase assay workflow.

Protocol:

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction containing PKMYT1 enzyme, its substrate (e.g., a generic kinase substrate or a specific peptide), and ATP in a suitable kinase buffer. Add serial dilutions of this compound or DMSO as a control.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to catalyze the conversion of luciferin to light by luciferase. Incubate at room temperature for 30-60 minutes.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO control for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[8]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Phospho-CDK1

This technique is used to detect the phosphorylation status of CDK1, a direct downstream target of PKMYT1.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-CDK1 (Thr14 and/or Tyr15) and total CDK1. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the phospho-CDK1 signal relative to total CDK1 indicates inhibition of PKMYT1 activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells, allowing for the quantification of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) would be expected with effective PKMYT1 inhibition.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent.

Protocol:

-

Cell Seeding: Plate a known number of single cells in 6-well plates. The number of cells seeded will need to be optimized for each cell line and treatment condition.

-

Treatment: Allow the cells to adhere for a few hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing viable cells to form colonies of at least 50 cells.[9]

-

Fixation and Staining: Fix the colonies with a solution such as 6% glutaraldehyde and then stain with 0.5% crystal violet.[9]

-

Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction are calculated to determine the effect of the inhibitor on the long-term survival of the cells.

Conclusion

This compound is a valuable research tool for studying the biological functions of PKMYT1 and for exploring its potential as a therapeutic target in oncology. Its selectivity allows for the specific interrogation of the PKMYT1-mediated signaling pathway. The experimental protocols provided in this guide offer a robust framework for characterizing the biochemical and cellular effects of this compound and other PKMYT1 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. PKMYT1 - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. jrmds.in [jrmds.in]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Myt1-IN-1: A Technical Guide to its Effects on CDK1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of Myt1-IN-1, a potent inhibitor of Myt1 kinase, on the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). Myt1 kinase is a critical negative regulator of the G2/M cell cycle transition, and its inhibition represents a promising strategy in cancer therapy. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for investigating this compound's activity, and a summary of quantitative data to facilitate further research and drug development.

Introduction to Myt1 and its Role in CDK1 Regulation

Myt1 is a member of the Wee1 family of protein kinases that plays a crucial role in preventing premature entry into mitosis. It functions by phosphorylating CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1] This dual phosphorylation maintains the CDK1/Cyclin B complex in an inactive state during the G2 phase of the cell cycle, allowing for cellular growth and DNA repair before mitotic entry.

The activity of Myt1 is intricately regulated within a broader signaling network that includes the activating phosphatase Cdc25 and another inhibitory kinase, Wee1. Wee1 primarily phosphorylates CDK1 on Tyr15. This system of kinases and phosphatases creates a delicate balance that controls the timing of mitotic entry. The inhibition of Myt1 by a small molecule inhibitor, such as this compound, disrupts this balance. By preventing the inhibitory phosphorylation of CDK1, this compound leads to the premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without proper preparation. This can lead to mitotic catastrophe and subsequent cell death, a mechanism of particular interest in the context of cancer cells that often have compromised cell cycle checkpoints.

Quantitative Data on Myt1 Inhibition

The following table summarizes the available quantitative data for Myt1 inhibitors, providing key metrics for their activity and selectivity. While specific dose-response and kinetic data for this compound's direct effect on CDK1 phosphorylation are not extensively published, the provided IC50 value demonstrates its high potency. Data for the well-characterized Myt1 inhibitor lunresertib (RP-6306) is included for comparative purposes.

| Inhibitor | Target | IC50 | Selectivity | Reference |

| This compound | Myt1 Kinase | <10 nM | High | (Not explicitly stated in provided abstracts) |

| Lunresertib (RP-6306) | Myt1 Kinase | 14 nM | High (Selective over Wee1) | (Not explicitly stated in provided abstracts) |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions governing CDK1 activity and the experimental approaches to study Myt1 inhibition, the following diagrams are provided in the DOT language for Graphviz.

Myt1-CDK1 Signaling Pathway

Caption: Regulation of CDK1 activity by Myt1, Wee1, and Cdc25.

Experimental Workflow: Investigating this compound

Caption: Workflow for assessing this compound effects.

Detailed Experimental Protocols

The following protocols provide a framework for the experimental investigation of this compound's effects on CDK1 phosphorylation and cell cycle progression.

In Vitro Myt1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of CDK1 by Myt1 kinase in a cell-free system.

Materials:

-

Recombinant active Myt1 kinase

-

Recombinant inactive CDK1/Cyclin B complex (substrate)

-

This compound (or other inhibitors)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

Phospho-CDK1 (Thr14) and Phospho-CDK1 (Tyr15) specific antibodies

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Prepare a reaction mixture containing Myt1 kinase and the CDK1/Cyclin B substrate in kinase assay buffer.

-

Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the kinase, substrate, and inhibitor for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using primary antibodies specific for phospho-CDK1 (Thr14) and phospho-CDK1 (Tyr15).

-

Use an antibody against total CDK1 as a loading control.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Western Blot Analysis of CDK1 Phosphorylation in Cells

This protocol assesses the effect of this compound on the phosphorylation status of CDK1 in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-phospho-CDK1 (Thr14), anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-Cyclin B1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Perform SDS-PAGE and Western blotting as described in the in vitro kinase assay protocol.

-

Probe the membranes with the specified primary antibodies.

-

Analyze the changes in the levels of phosphorylated CDK1 relative to total CDK1 to determine the in-cell efficacy of this compound.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of this compound on cell cycle distribution, which is expected to be altered due to the premature activation of CDK1.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the Western blot analysis.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude debris and doublets.

-

Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M or sub-G1 (apoptotic) population is expected with effective Myt1 inhibition.

Conclusion

This compound is a potent inhibitor of Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting the phosphorylation of CDK1 at Thr14 and Tyr15, this compound leads to premature mitotic entry and can induce mitotic catastrophe in cancer cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and other Myt1 inhibitors. The quantitative data, though limited for this compound specifically, strongly supports the high potency of this class of inhibitors. Further studies using the outlined methodologies will be crucial in elucidating the detailed molecular effects of this compound and advancing its development as a potential anti-cancer agent.

References

Myt1-IN-1: A Technical Guide for Investigating DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A critical juncture in the DDR is the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genomic instability. Central to this checkpoint are the Wee1-like kinases, including Myt1 (also known as PKMYT1), which act as crucial gatekeepers of mitotic entry.

Myt1, a membrane-associated tyrosine and threonine-specific kinase, contributes to the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] This inhibitory action on the master regulator of mitosis provides a window of opportunity for DNA repair.[1][2] Unlike its nuclear counterpart Wee1, Myt1 is primarily localized to the cytoplasm, associated with the Golgi apparatus and endoplasmic reticulum.[3][4] While Wee1 is a primary player in the initial G2/M arrest following DNA damage, Myt1 has been shown to have a rate-determining role during the recovery from this checkpoint.[5]

The reliance of many cancer cells on the G2/M checkpoint for survival, often due to defects in the G1 checkpoint, has made the components of this pathway attractive targets for therapeutic intervention. Inhibition of Myt1, particularly in combination with DNA-damaging agents, can force cancer cells with unresolved DNA damage into premature mitosis, leading to a form of cell death known as mitotic catastrophe. This synthetic lethal approach highlights the therapeutic potential of Myt1 inhibitors.

This technical guide focuses on Myt1-IN-1, a potent and selective inhibitor of Myt1, and its application in the study of DNA damage response pathways. We will provide an overview of its mechanism of action, quantitative data on its effects, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

This compound: A Potent and Selective Myt1 Inhibitor

This compound is a small molecule inhibitor of Myt1 kinase with a high degree of potency.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 2719749-02-5 |

| Molecular Formula | C₁₆H₁₅ClN₄O₂ |

| Molecular Weight | 330.77 g/mol |

| IC₅₀ | <10 nM[6][7] |

Quantitative Data on Myt1 Inhibition

The following tables summarize quantitative data on the effects of Myt1 inhibition, providing insights into its role in cell cycle regulation and sensitivity to other checkpoint inhibitors.

Table 1: Effect of Myt1 Overexpression on IC₅₀ of Checkpoint Kinase Inhibitors in HeLa Cells

| Inhibitor | Target | IC₅₀ (Endogenous Myt1) | IC₅₀ (Myt1 Overexpression) |

| Adavosertib | Wee1 | 120 nM | 308 nM |

| PD166285 | Wee1/Myt1 | 19 nM | 36 nM |

| AZD6738 | ATR | 389 nM | 609 nM |

| UCN-01 | Chk1 | 24 nM | 42 nM |

| Data adapted from Sokhi et al., 2023.[1] |

This data indicates that overexpression of Myt1 confers resistance to inhibitors of Wee1, ATR, and Chk1, suggesting a compensatory role for Myt1 in maintaining the G2/M checkpoint. Conversely, inhibition of Myt1 would be expected to sensitize cells to these agents.

Table 2: Effect of Myt1 Overexpression on Mitotic Timing in HeLa Cells Treated with a Wee1 Inhibitor

| Treatment | Median Mitotic Time (minutes) |

| DMSO | 50 |

| Adavosertib (250 nM) | 355 |

| Adavosertib + Myt1 Overexpression | 60 |

| Data adapted from Sokhi et al., 2023.[1] |

These findings demonstrate that Myt1 overexpression can rescue the mitotic arrest induced by Wee1 inhibition, highlighting its crucial role in regulating mitotic entry. Inhibition of Myt1 would therefore be expected to enhance the mitotic catastrophe induced by Wee1 inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the DNA damage response and the experimental procedures to study them, the following diagrams are provided in the DOT language for Graphviz.

DNA Damage Response and Myt1's Role

Experimental Workflow: Cell Cycle Analysis

Experimental Workflow: Comet Assay

Experimental Workflow: γH2AX Immunofluorescence

Detailed Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the DNA damage response.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound and/or a DNA-damaging agent for the desired time.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

DNA Damage Detection by Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Materials:

-

Normal melting point agarose

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Gold)

-

Microscope slides

Procedure:

-

Prepare a base layer of 1% normal melting point agarose on a microscope slide and allow it to solidify.

-

Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix 10 µL of the cell suspension with 90 µL of 1% low melting point agarose at 37°C.

-

Pipette this mixture onto the base layer on the slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

Remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.

-

Transfer the slide to a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at ~1 V/cm for 20-30 minutes.

-

Gently remove the slide and neutralize it by washing three times for 5 minutes each with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail moment) using appropriate software.

Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence

This method visualizes and quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).

Materials:

-

Cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.2% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2AX (Ser139)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

After treatment, wash the cells on coverslips with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Harvest treated cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer.

-

Add 5 µL of PI (50 µg/mL).

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Conclusion

This compound is a valuable tool for dissecting the intricate mechanisms of the DNA damage response, particularly the G2/M checkpoint and the process of recovery from DNA damage-induced arrest. Its potency and selectivity make it a powerful probe for understanding the role of Myt1 in both normal cell cycle progression and in the context of cancer biology. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the effects of Myt1 inhibition and to explore its potential as a therapeutic strategy to sensitize cancer cells to DNA-damaging agents. Further research utilizing this compound will undoubtedly continue to illuminate the complex interplay of the DDR network and provide new avenues for the development of novel cancer therapies.

References

- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdbonline.org [sdbonline.org]

- 4. PKMYT1 - Wikipedia [en.wikipedia.org]

- 5. oncotarget.com [oncotarget.com]

- 6. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer [mdpi.com]

- 7. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Myt1 in Cancer Cell Proliferation: A Technical Guide

Abstract

The Myt1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a significant player in cancer cell proliferation and therapeutic resistance. As a member of the Wee1 family of protein kinases, Myt1's primary function is the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. In many malignancies, where the G1/S checkpoint is often compromised, cancer cells become heavily reliant on the G2/M checkpoint for DNA repair and survival. This dependency elevates the importance of Myt1, and its overexpression is frequently correlated with poor prognosis and resistance to various cancer therapies. This technical guide provides an in-depth examination of Myt1's role in cancer cell proliferation, detailing its signaling pathways, the quantitative impact of its expression on drug sensitivity, and the experimental protocols used to investigate its function. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Function of Myt1 in Cell Cycle Regulation

Myt1, or Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (also known as PKMYT1), is a dual-specificity kinase that plays a pivotal role in preventing premature entry into mitosis.[1] Its primary substrate is CDK1 (also known as cdc2). Myt1 phosphorylates CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[2][3] This phosphorylation inhibits the activity of the CDK1/Cyclin B complex, also known as the M-phase Promoting Factor (MPF), thereby holding the cell in the G2 phase.[1]

While Myt1 and the related kinase Wee1 both inhibit CDK1, they have distinct subcellular localizations. Wee1 primarily functions within the nucleus, whereas Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it acts on cytoplasmic CDK1.[1][2] This spatial separation suggests they have partially non-redundant roles in controlling the timing of mitosis. The inhibitory phosphorylation by Myt1 and Wee1 is reversed by the phosphatase Cdc25, which dephosphorylates Thr14 and Tyr15, leading to CDK1 activation and entry into mitosis.[1][4]

In the context of DNA damage, checkpoint kinases such as ATR and Chk1 are activated.[5][6] This activation leads to the inhibition of Cdc25, which in turn maintains the inhibitory phosphorylation on CDK1, thus enforcing the G2/M checkpoint and allowing time for DNA repair.[5] Myt1 and Wee1 act in a parallel pathway to ATR and Chk1 to enforce this crucial checkpoint.[5][6]

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]

Exploring the Therapeutic Potential of Myt1 Inhibitors in Oncology: A Technical Guide

Executive Summary: The G2/M cell cycle checkpoint is a critical quality control mechanism that cancer cells frequently exploit to repair DNA damage and ensure their survival, leading to therapeutic resistance. Myt1 kinase, a key regulator of this checkpoint, has emerged as a high-priority therapeutic target.[1][2] Unlike some other cell cycle regulators, Myt1 is often dispensable in normal cells, offering a potential for high therapeutic selectivity and reduced toxicity.[1][3] Myt1 inhibitors disrupt the G2/M checkpoint, forcing cancer cells with high replication stress or specific genetic vulnerabilities (e.g., CCNE1 amplification) into premature and lethal mitosis, a process known as mitotic catastrophe.[3][4] These inhibitors show promise both as monotherapies and in synergistic combinations with DNA-damaging agents and other targeted therapies. This guide provides an in-depth overview of the Myt1 signaling pathway, the mechanism of action of its inhibitors, a summary of preclinical data, and detailed experimental protocols for their evaluation.

The Role of Myt1 Kinase in G2/M Checkpoint Regulation

The transition from the G2 phase to mitosis (M phase) is a tightly controlled process, ensuring that DNA replication and repair are complete before cell division commences. This G2/M checkpoint is primarily governed by the activity of the Cyclin-dependent kinase 1 (CDK1)/Cyclin B complex, also known as the M-phase promoting factor (MPF).[5]

Myt1 (Membrane-associated tyrosine/threonine-specific cdc2-inhibitory kinase) and Wee1 are two related serine/threonine kinases that act as crucial negative regulators of this transition.[3][5] They phosphorylate CDK1 at specific inhibitory sites, preventing its activation and halting entry into mitosis.[1][3]

-

Myt1: Primarily localizes to the membranes of the endoplasmic reticulum and Golgi apparatus.[1][5] It phosphorylates CDK1 on both Threonine-14 (Thr14) and Tyrosine-15 (Tyr15) residues within its ATP-binding site, with a preference for Thr14.[1][5][6]

-

Wee1: Predominantly functions within the nucleus, where it phosphorylates CDK1 mainly on Tyr15.[1][5]

This dual, spatially distinct regulation by Myt1 in the cytoplasm and Wee1 in the nucleus ensures a robust block on premature CDK1 activation.[5][7] When the cell is ready to divide, the CDC25C phosphatase removes these inhibitory phosphates, activating CDK1 and triggering the cascade of mitotic events.[5]

Myt1 as a Therapeutic Target in Oncology

Cancer cells are characterized by uncontrolled proliferation, which often leads to intrinsic replication stress and DNA damage.[8] To survive, many tumors develop a dependency on the G2/M checkpoint to pause the cell cycle and repair this damage.[2][9] This reliance makes checkpoint kinases like Myt1 attractive therapeutic targets.

Key rationales for targeting Myt1:

-

Overexpression and Poor Prognosis: Myt1 is overexpressed in various malignancies, including lung, liver, colorectal, and breast cancers, and its high expression often correlates with a worse clinical outcome.[5][9][10]

-

Synthetic Lethality: In cancers with specific genetic alterations, such as amplification of the CCNE1 gene (encoding Cyclin E1), cells experience high levels of replication stress and become highly dependent on the G2/M checkpoint for survival. Inhibiting Myt1 in this context is synthetically lethal, selectively killing cancer cells while sparing normal cells.[1][3]

-

Sensitization to Genotoxic Agents: By abrogating the G2/M checkpoint, Myt1 inhibitors prevent cancer cells from repairing DNA damage induced by chemotherapy (e.g., gemcitabine, alkylating agents) or radiation.[1][4] This forces cells with unresolved DNA damage into mitosis, leading to mitotic catastrophe and enhanced cell death.[1][11]

-

Overcoming Drug Resistance: Myt1 overexpression has been identified as a mechanism of acquired resistance to other therapies, such as Wee1 inhibitors.[6][9] Targeting Myt1 directly or in combination could circumvent this resistance.[12]

Preclinical Data on Myt1 Inhibitors

Several Myt1 inhibitors are in preclinical and clinical development. Lunresertib (RP-6306) is a potent and selective Myt1 inhibitor, while compounds like SGR-3515 are being investigated as dual Wee1/Myt1 inhibitors.[1][13] Preclinical data have demonstrated their potential across various cancer models.

Table 1: Selectivity and Potency of Myt1 Inhibitors

| Compound | Target(s) | IC50 (Myt1) | IC50 (Wee1) | Selectivity (Wee1/Myt1) | Reference |

|---|---|---|---|---|---|

| Lunresertib (RP-6306) | Myt1 | 2 nM | 4100 nM | ~2050-fold | [1] |

| Adavosertib (MK-1775) | Wee1 | Not specified | ~5 nM | Myt1 is a resistance factor | [10][12] |

| SGR-3515 | Wee1/Myt1 | Potent co-inhibitor | Potent co-inhibitor | N/A (Dual inhibitor) |[13] |

Table 2: Preclinical Efficacy of Myt1 Inhibition

| Cancer Type | Model | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Glioblastoma | Glioma-bearing mice | Temozolomide + RP-6306 | Combination significantly prolonged overall survival. | [11] |

| ER+ Breast Cancer | Xenograft models | Gemcitabine + Myt1 inhibitor | Enhanced efficacy and improved disease outcomes. | [1][3] |

| Various Solid Tumors | Xenograft models | SGR-3515 (monotherapy) | Superior anti-tumor activity compared to Wee1 or Myt1 single inhibitors. | [13][14] |

| HeLa (Cervical Cancer) | Tetracycline-inducible Myt1 overexpression | Adavosertib | Myt1 overexpression increased IC50 from 120 nM to 308 nM, conferring resistance. |[9] |

Key Experimental Methodologies

Evaluating the efficacy and mechanism of Myt1 inhibitors requires a suite of specialized assays.

These assays directly measure the inhibitor's ability to engage with the Myt1 kinase and block its enzymatic activity.

-

Protocol: TR-FRET Based Binding Assay

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the binding affinity of an inhibitor to the kinase.[15] A lanthanide-labeled antibody (donor) binds to a tagged Myt1 kinase, and a fluorescently labeled ligand (acceptor) binds to the ATP pocket. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A test compound that displaces the fluorescent ligand disrupts FRET.

-

Reagents: Full-length tagged Myt1 kinase, anti-tag antibody labeled with a donor fluorophore (e.g., Terbium), a fluorescently labeled ATP-competitive probe (acceptor), assay buffer.

-

Procedure: a. Add Myt1 kinase and the labeled antibody to a microplate well and incubate to allow binding. b. Add serial dilutions of the test inhibitor compound. c. Add the fluorescent probe to all wells. d. Incubate to reach binding equilibrium. e. Read the plate on a TR-FRET-capable reader, measuring emission at both donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor/donor signals and plot against inhibitor concentration to determine the IC50 or Ki value.[16]

-

These assays determine the effect of the inhibitor on cancer cell proliferation and survival.

-

Protocol: Cell Viability (CCK-8) Assay

-

Principle: The Cell Counting Kit-8 (CCK-8) assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a soluble formazan dye.[17] The amount of formazan produced is directly proportional to the number of living cells.

-

Reagents: Pancreatic ductal adenocarcinoma (PDAC) or other relevant cancer cell lines, complete growth medium, CCK-8 solution, test inhibitor.

-

Procedure: a. Seed cells (e.g., 4 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[17] b. Replace the medium with fresh medium containing serial dilutions of the Myt1 inhibitor (e.g., 0-100 µM).[17] c. Incubate for a specified period (e.g., 24-72 hours). d. Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[17] e. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot against inhibitor concentration to determine the IC50 value.[17]

-

Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of Myt1 inhibitors in a systemic context.

-

Protocol: Subcutaneous Xenograft Mouse Model

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the Myt1 inhibitor, a combination agent, or a vehicle control to assess effects on tumor growth and overall survival.[1][11]

-

Model: Immunocompromised mice (e.g., athymic nude or NSG mice).

-

Procedure: a. Inject a suspension of human cancer cells (e.g., glioblastoma or breast cancer cells) subcutaneously into the flank of each mouse. b. Monitor mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³). c. Randomize mice into treatment groups (e.g., Vehicle, Myt1 inhibitor alone, Chemotherapy alone, Combination). d. Administer treatments according to a predefined schedule (e.g., daily oral gavage). e. Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of toxicity. f. Continue treatment for a specified duration or until tumors reach a predetermined endpoint. For survival studies, monitor until a survival endpoint is met.

-

Data Analysis: Plot mean tumor volume over time for each group. For survival studies, generate Kaplan-Meier survival curves.[11]

-

Challenges and Future Directions

While the therapeutic potential of Myt1 inhibitors is significant, several challenges remain. Optimizing selectivity to avoid off-target effects, particularly on Wee1 unless a dual-inhibitor is intended, is critical.[1] Identifying robust predictive biomarkers beyond CCNE1 amplification will be key to selecting patient populations most likely to respond. Furthermore, exploring rational combination strategies and managing potential toxicities will be central to the successful clinical translation of this promising class of anti-cancer agents.[13][14] The ongoing clinical trials of Lunresertib and SGR-3515 are eagerly awaited and will provide crucial insights into the future of Myt1 inhibition in oncology.[11][14]

References

- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. sdbonline.org [sdbonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. MYT1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Schrödinger Presents New Preclinical Data at AACR Annual Meeting - BioSpace [biospace.com]

- 15. Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]

Myt1-IN-1: A Technical Guide to Inducing Mitotic Catastrophe in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The G2/M checkpoint, in particular, is a critical control point that prevents cells with damaged DNA from entering mitosis. Cancer cells often exhibit a heightened reliance on this checkpoint for survival, making it an attractive target for therapeutic intervention. Myt1 kinase, a key negative regulator of the G2/M transition, has emerged as a promising target for inducing synthetic lethality in cancer cells. This technical guide provides an in-depth overview of Myt1-IN-1, a representative Myt1 inhibitor, and its role in inducing mitotic catastrophe, a form of cell death triggered by aberrant mitosis. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows.

Introduction: The Role of Myt1 in Cell Cycle Control

Myt1 is a member of the Wee1-like family of protein kinases that plays a crucial role in regulating the entry into mitosis.[1] Its primary function is to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis, through inhibitory phosphorylation at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) residues.[2][3][4] This phosphorylation prevents the premature activation of the CDK1/Cyclin B complex, thereby holding the cell in the G2 phase and allowing time for DNA repair before mitotic entry.[1][3][4]

In many cancer cells, particularly those with defects in the G1/S checkpoint (e.g., due to p53 mutations), there is an increased reliance on the G2/M checkpoint to cope with intrinsic or therapy-induced DNA damage.[3][5][6][7] This dependency makes Myt1 a critical survival factor for these tumors.

This compound: Mechanism of Action and Induction of Mitotic Catastrophe

This compound and other selective Myt1 inhibitors, such as Lunresertib (RP-6306), function by directly targeting the kinase activity of Myt1.[8][9][10] By inhibiting Myt1, these compounds prevent the inhibitory phosphorylation of CDK1.[1] This leads to the premature and uncontrolled activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without proper DNA damage repair or completion of DNA replication.[2][3]

This unscheduled entry into mitosis with unresolved DNA damage results in a lethal cellular fate known as mitotic catastrophe .[2][3] Hallmarks of mitotic catastrophe include chromosomal fragmentation, formation of micronuclei, and ultimately, cell death through apoptosis or necrosis.[6] Myt1 inhibition has shown particular efficacy in cancer cells with high levels of replication stress, such as those with CCNE1 amplification.[2][3][4]

Signaling Pathway of Myt1 in G2/M Transition and its Inhibition

Figure 1: Myt1 signaling pathway in the G2/M transition and the mechanism of this compound-induced mitotic catastrophe.

Quantitative Data on Myt1 Inhibitors

The potency of Myt1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the Myt1 kinase and their anti-proliferative activity (GI50 or IC50) in various cancer cell lines.

| Compound | Target(s) | IC50 (Kinase Assay) | Cell Line | GI50/IC50 (Cell-based Assay) | Reference(s) |

| Lunresertib (RP-6306) | PKMYT1 | 2 nM | OVCAR-3 (ovarian) | <1 µM | [3][4] |

| 14 nM | - | - | [2][8] | ||

| WEE1 | 4100 nM | - | - | [3][4] | |

| PD0166285 | Myt1 | 72 nM | - | - | [3][4] |

| Wee1 | 24 nM | - | - | [3][4] | |

| Adavosertib | Wee1 | - | Various | Varies | [3] |

| BAA-012 | PKMYT1 | <50 nM | OVCAR-3 (ovarian) | 100-1000 nM (pCDK1 T14) | |

| KYSE-30 (esophageal) | >5 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

This compound (e.g., Lunresertib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[5][11][12][13]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.[6]

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][11][12] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[5][12]

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][12]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[5][11][12]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.[14]

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.[15]

-

Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.[16][17]

Western Blotting for CDK1 Phosphorylation

This technique is used to detect changes in the phosphorylation status of CDK1.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total-CDK1, anti-Myt1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[18]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total CDK1.[19][20]

Immunofluorescence for Mitotic Catastrophe Markers

This method allows for the visualization of morphological changes associated with mitotic catastrophe.

Materials:

-

Cancer cell lines grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for spindle morphology), anti-phospho-histone H3 (Ser10) (mitotic marker), anti-γH2AX (DNA damage marker)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a 24-well plate and treat with this compound.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[21][22][23]

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.[21][22][23]

-

Wash with PBS and block with blocking buffer for 1 hour.[21][22][23]

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[21][22]

-

Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.[22][23]

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope to observe nuclear morphology, spindle abnormalities, and DNA damage foci.[24][25]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Protocol:

-

Treat a bulk population of cells with this compound for 24 hours.

-

Harvest the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.[26][27][28][29]

-

Incubate the plates for 10-14 days, allowing colonies to form.[28]

-

Fix the colonies with 10% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15 minutes.[26][28]

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.[26]

Experimental and Logical Workflows

Experimental Workflow for Evaluating this compound

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. drughunter.com [drughunter.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Flow Cytometry Protocol [sigmaaldrich.com]

- 17. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 18. embopress.org [embopress.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. biotium.com [biotium.com]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthetic Lethality of Myt1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanisms, and therapeutic potential of targeting the Myt1 kinase. It focuses on the concept of synthetic lethality, a promising strategy in oncology, and details the preclinical and emerging clinical landscape of Myt1 inhibitors.

Introduction: Myt1 Kinase and the G2/M Checkpoint

The cell cycle is a tightly regulated process, with checkpoints ensuring genomic integrity before a cell divides.[1][2] The G2/M checkpoint is particularly crucial as it prevents cells from entering mitosis (M phase) with damaged or unreplicated DNA.[1][3] Many cancer cells, due to defects in earlier checkpoints like G1/S and inherent replication stress from oncogenic drivers, become heavily dependent on the G2/M checkpoint for survival and to repair DNA damage.[1][2][3][4] This dependency creates a therapeutic window.

Myt1 (Protein kinase, membrane-associated tyrosine/threonine 1, or PKMYT1) is a key kinase that regulates the G2/M transition.[1][2][5] Along with the related Wee1 kinase, Myt1 acts as a mitotic inhibitor by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry.[1][3][5][6] By inhibiting CDK1, Myt1 provides time for DNA repair, preventing cell death that would result from a premature and faulty mitosis, an event known as "mitotic catastrophe".[3][5] Unlike the nuclear-localized Wee1, Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it primarily acts on cytoplasmic CDK1.[1][3]

The Myt1 Signaling Pathway in G2/M Regulation

The primary role of Myt1 is to serve as a gatekeeper for mitotic entry. It phosphorylates CDK1 on two specific residues, Threonine-14 (Thr14) and Tyrosine-15 (Tyr15), which inhibits its kinase activity.[1][3] Wee1 predominantly phosphorylates only Tyr15.[1] This inhibitory phosphorylation keeps the CDK1/Cyclin B complex inactive, holding the cell in the G2 phase. For mitosis to proceed, the phosphatase Cdc25 must remove these inhibitory phosphates, leading to CDK1 activation and the initiation of mitosis.[1][3][7]

Synthetic Lethality of Myt1 Inhibition

Synthetic lethality occurs when the loss of two genes or pathways is lethal to a cell, but the loss of either one alone is not. In cancer therapy, this can be exploited by using a drug to inhibit a pathway that has become essential for the survival of cancer cells due to a specific mutation they carry.

Key Synthetic Lethal Partner: CCNE1 Amplification

A primary and well-validated synthetic lethal partner for Myt1 is the amplification of the CCNE1 gene, which encodes Cyclin E1.[1][8][9] CCNE1 amplification is common in several cancers, including certain types of ovarian, breast, and gastric cancers, and is often associated with resistance to CDK4/6 inhibitors.[1]

The mechanism is as follows:

-

Replication Stress: Overexpression of Cyclin E drives cells prematurely into the S phase, leading to insufficient nucleotides and replication fork instability. This causes high levels of replication stress and spontaneous DNA damage.[1][9]

-

Checkpoint Dependency: With a compromised G1/S checkpoint and high intrinsic DNA damage, these cancer cells become critically dependent on the G2/M checkpoint, regulated by Myt1 and Wee1, to arrest the cell cycle and attempt repairs.[1][10]

-

Forced Mitotic Entry: Inhibition of Myt1 in this context removes the G2/M "brake." The cell is forced into mitosis with unresolved DNA damage and under-replicated DNA.[1][2][5]

-

Mitotic Catastrophe: This premature and faulty mitotic entry leads to widespread chromosomal abnormalities and ultimately cell death through a process known as mitotic catastrophe.[1][2][3][5]

Combination Strategies

Myt1 inhibition also shows potent synergy when combined with other anti-cancer agents.

-

With DNA Damaging Agents: Chemotherapies like gemcitabine and alkylating agents (e.g., temozolomide) work by inducing significant DNA damage.[1][2] Combining these agents with a Myt1 inhibitor creates a powerful two-pronged attack: the chemotherapy causes extensive DNA damage, while the Myt1 inhibitor simultaneously dismantles the key checkpoint needed to repair that damage, pushing cells into lethal mitosis.[1][2][10]

-

With Wee1 Inhibition: Since Myt1 and Wee1 are partially redundant kinases that both inhibit CDK1, their combined inhibition can be synthetically lethal.[11][12][13] This dual blockade leads to a more profound and sustained activation of CDK1, exacerbating replication stress to intolerable levels and effectively killing cancer cells, even at lower doses of each inhibitor.[11][12][13][14] This approach may also help circumvent resistance that can arise from the upregulation of one kinase when the other is inhibited.[4][6][15][16]

Quantitative Data: Efficacy of Myt1 Inhibitors

Several small molecule inhibitors targeting Myt1, either selectively or in combination with Wee1, have been developed. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).

Table 1: Potency of Selected Myt1 and Wee1/Myt1 Inhibitors

| Inhibitor | Target(s) | IC50 (Myt1) | IC50 (Wee1) | Cell Line Context | Reference |

|---|---|---|---|---|---|

| Lunresertib (RP-6306) | Myt1 | 2 nM | 4,100 nM | Highly selective for Myt1 | [1][2] |

| MY-14 | Myt1 | 2 nM | - | CCNE1-amplified cells | [8][17] |

| BAA-012 | Myt1 | <50 nM | 1-11 µM | Selective for Myt1 | [18] |

| Adavosertib (MK-1775) | Wee1 >> Myt1 | - | - | Primarily a Wee1 inhibitor | [4][15] |

| PD166285 | Wee1 + Myt1 | - | - | Dual inhibitor | [4][15] |

| SGR-3515 | Wee1 + Myt1 | - | - | Dual inhibitor |[19] |

Table 2: Impact of Myt1 Overexpression on IC50 of Checkpoint Inhibitors in HeLa Cells

| Inhibitor | Target | IC50 (Endogenous Myt1) | IC50 (Myt1 Overexpression) | Fold Resistance | Reference |

|---|---|---|---|---|---|

| Adavosertib | Wee1 | 120 nM | 308 nM | ~2.6x | [15] |

| PD166285 | Wee1/Myt1 | 25 nM | 69 nM | ~2.8x | [15] |

| AZD6738 | ATR | 338 nM | 655 nM | ~1.9x | [15] |

| UCN-01 | Chk1 | 21 nM | 42 nM | 2.0x |[15] |

This data demonstrates that Myt1 overexpression, a potential mechanism of acquired resistance, can decrease sensitivity to various G2/M checkpoint inhibitors.[4][15]

Key Experimental Protocols

Validating the mechanism and efficacy of Myt1 inhibitors involves a standard set of molecular and cell biology techniques.

Protocol 1: Cell Viability Assay (Crystal Violet)

This assay measures cell death by staining the total biomass of adherent cells remaining after treatment.

-

Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the Myt1 inhibitor. Include a vehicle-only (e.g., DMSO) control.

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

-

Staining:

-

Gently wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 100% methanol for 10-15 minutes.

-

Remove methanol and allow plates to dry completely.

-

Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

-

Washing & Solubilization:

-

Wash away excess stain with water and allow plates to dry.

-

Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).

-

-